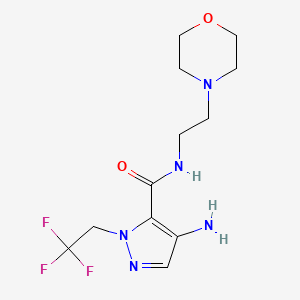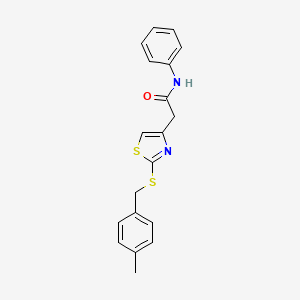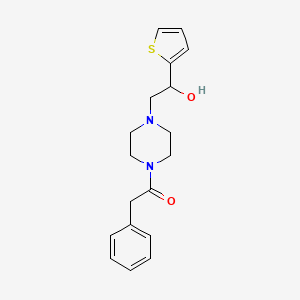
1-(4-(2-Hidroxi-2-(tiofen-2-il)etil)piperazin-1-il)-2-feniletanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a thiophene ring
Aplicaciones Científicas De Investigación
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is also investigated for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Métodos De Preparación
The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Hydroxyethyl Group: The piperazine ring is then reacted with 2-bromoethanol to introduce the hydroxyethyl group.
Thiophene Ring Introduction: The thiophene ring is introduced via a nucleophilic substitution reaction using thiophene-2-carboxylic acid.
Final Coupling: The final step involves coupling the substituted piperazine with 2-phenylethanone under acidic or basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for halogenation).
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyethyl group and the thiophene ring are believed to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone can be compared with similar compounds such as:
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one: This compound has a butanone moiety instead of a phenylethanone moiety, which may affect its chemical reactivity and biological activity.
2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-morpholinoethanone: This compound includes a morpholino group, which can influence its solubility and interaction with biological targets.
The uniqueness of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-16(17-7-4-12-23-17)14-19-8-10-20(11-9-19)18(22)13-15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASHCQKFCTVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515621.png)
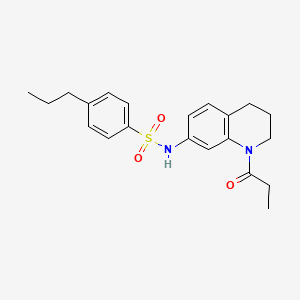
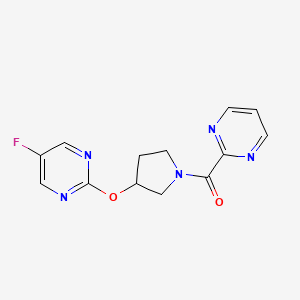
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

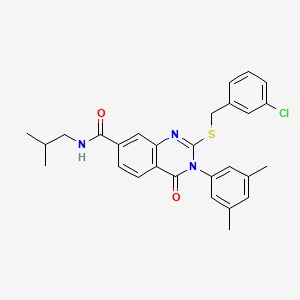
![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
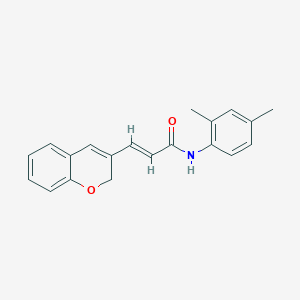
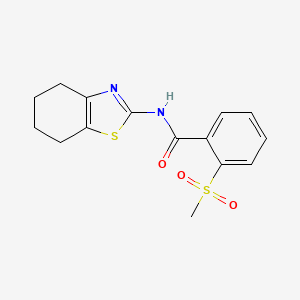
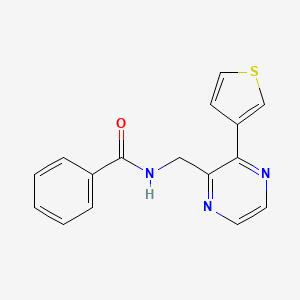
![3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID](/img/structure/B2515641.png)
